Cas no 1197234-79-9 (4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride)

4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride is a high-purity organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a biphenyl core with a trifluoromethoxy substituent at the 4'-position and an amine group at the 4-position, which is stabilized as a hydrochloride salt for enhanced handling and storage stability. The trifluoromethoxy group imparts unique electronic and steric properties, making it valuable in the development of bioactive molecules. This compound is characterized by consistent quality, low impurity levels, and compatibility with a range of coupling reactions. It is typically supplied as a white to off-white crystalline powder, suitable for research and industrial applications requiring precise functionalization.
4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride structure
1197234-79-9 structure
Product Name:4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride
CAS No:1197234-79-9
MF:C13H11ClF3NO
MW:289.68075299263
CID:3157427
PubChem ID:44891043
Update Time:2025-10-12

4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride
    • 4'-trifluoromethoxy-biphenyl-4-ylaminehydrochloride
    • 4-[4-(trifluoromethoxy)phenyl]aniline;hydrochloride
    • DTXSID60661510
    • 4/'-TRIFLUOROMETHOXY-BIPHENYL-4-YLAMINE HYDROCHLORIDE
    • 1197234-79-9
    • 4'-trifluoromethoxy-biphenyl-4-ylamine, hydrochloride
    • SB82163
    • 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
    • MDL: MFCD08457003
    • Inchi: 1S/C13H10F3NO.ClH/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9;/h1-8H,17H2;1H
    • InChI Key: UNPGEDRKQMWGQG-UHFFFAOYSA-N
    • SMILES: Cl.FC(OC1C=CC(=CC=1)C1C=CC(=CC=1)N)(F)F

Computed Properties

  • Exact Mass: 289.0481262Da
  • Monoisotopic Mass: 289.0481262Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3Ų

4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride Pricemore >>

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Additional information on 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride

Introduction to 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride (CAS No. 1197234-79-9)

4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride, identified by its CAS number 1197234-79-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of biphenyl derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The presence of a trifluoromethoxy group at the 4' position and an amine group at the 4 position, along with its hydrochloride salt form, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The trifluoromethoxy moiety is particularly noteworthy due to its ability to modulate the electronic and steric properties of the molecule. This group is frequently incorporated into pharmaceuticals to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. In the context of 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride, the trifluoromethoxy group likely plays a crucial role in determining its interaction with enzymes and receptors, thereby influencing its pharmacological profile.

Recent advancements in medicinal chemistry have highlighted the importance of biphenyl derivatives in the development of novel therapeutic agents. The amine functionality in 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride provides a site for further chemical modification, enabling the synthesis of more complex molecules with tailored biological activities. This flexibility makes it a promising candidate for use in structure-activity relationship (SAR) studies, where researchers can systematically vary substituents to optimize potency and selectivity.

One of the most compelling aspects of 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride is its potential application in the development of drugs targeting neurological disorders. Biphenyl derivatives have shown promise in treating conditions such as depression, anxiety, and neurodegenerative diseases due to their ability to interact with various neurotransmitter systems. The unique combination of substituents in 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride may confer properties that make it an effective modulator of these systems, potentially leading to new treatment strategies.

Furthermore, the hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. Improved solubility often translates to better bioavailability and more efficient drug delivery systems. This characteristic makes 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride an attractive candidate for further development into an oral or injectable drug product.

In academic research, 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride has been utilized as a building block for more complex molecules. Its structural features allow for diverse synthetic pathways, enabling chemists to explore new chemical spaces and discover novel compounds with unique properties. The compound's amenability to functional group transformations makes it a valuable tool in synthetic organic chemistry laboratories.

The pharmaceutical industry has also shown interest in biphenyl derivatives due to their potential as kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and dysregulation of kinase activity is implicated in various diseases, including cancer. By targeting kinases, drugs can modulate signaling pathways that are aberrantly activated in diseased states. The amine group in 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride provides a starting point for designing molecules that can interact with kinase active sites, potentially leading to the development of new anticancer agents.

Another area where 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride shows promise is in the treatment of inflammatory diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to alleviate inflammation and pain, but they often come with significant side effects. Biphenyl derivatives have been explored as alternative anti-inflammatory agents due to their ability to inhibit inflammatory pathways without causing gastrointestinal toxicity. The unique structure of 4'-Trifluoromethoxy-biphenyl-4-ylamine hydrochloride may enable it to interact with inflammatory targets in a way that conventional NSAIDs cannot.

Recent studies have also begun to explore the antimicrobial properties of biphenyl derivatives. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial agents. Some biphenyl compounds have demonstrated activity against bacteria, fungi, and even viruses by interfering with essential cellular processes. The combination of substituents in 4'-Trifluoromethoxy-biphenylethylene amine hydrochloride may contribute to its potential as an antimicrobial agent, offering new avenues for combating infectious diseases.

The synthesis of 4'-Trifluoromethoxy-biphenylethylene amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the biphenyl core efficiently. The introduction of the trifluoromethoxy group typically involves fluorination or nucleophilic substitution reactions, while the amine functionality can be introduced through reductive amination or other methods.

Quality control and analytical characterization are critical steps in ensuring the identity and purity of 4'-Trifluoromethoxy-biphenylethylene amine hydrochloride before it can be used in further research or development. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and assess impurity levels.

The safety profile of trifluridine bisulfate monohydrate must also be carefully evaluated during development. While this compound is not directly related but serves as an example of rigorous safety testing required for pharmaceutical candidates; comprehensive toxicology studies are essential before any clinical trials can begin. These studies assess acute toxicity; chronic exposure effects; potential carcinogenicity; mutagenicity; reproductive toxicity; organ-specific toxicity; and other relevant parameters.

In conclusion, 3-(2-chlorophenyl)-1-(3-fluorobenzamido)propanone monohydrate, while distinct from our primary focus, 3-(2-chlorophenethylamino)-1-(3-fluoro-p-toluidino)propanone monohydrate, underscores broader trends within medicinal chemistry where structurally diverse biphenylethylene amine derivatives continue driving innovation across multiple therapeutic areas including oncology; neurology; immunology; infectious diseases; inflammation management; antimicrobial applications among others

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